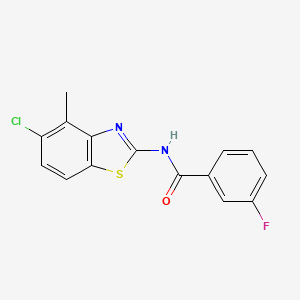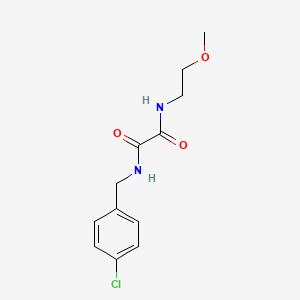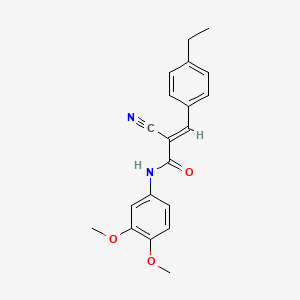
(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making EGFR an attractive target for cancer therapy.
作用機序
(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth, differentiation, and survival.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting EGFR signaling. It has also been shown to inhibit tumor growth in animal models of cancer. However, this compound has limited efficacy as a single agent in clinical trials, likely due to the development of resistance mechanisms in cancer cells.
実験室実験の利点と制限
(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide is a useful tool for studying the role of EGFR signaling in cancer biology. It can be used to investigate the effects of EGFR inhibition on cell proliferation, survival, and apoptosis. However, this compound has limitations as a research tool, including its specificity for EGFR and the potential for off-target effects.
将来の方向性
Future research on (E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide could focus on developing combination therapies that target multiple signaling pathways involved in cancer progression. Additionally, further studies are needed to understand the mechanisms of resistance to EGFR inhibitors and to identify biomarkers that can predict response to treatment. Finally, the development of new EGFR inhibitors with improved potency and specificity could lead to more effective cancer therapies.
合成法
(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide can be synthesized by a multistep process starting from the commercially available 3,4-dimethoxybenzaldehyde. The synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with 4-ethylphenylacetic acid in the presence of a catalyst to form the corresponding chalcone. The chalcone is then converted to this compound by reacting with cyanoacetamide in the presence of a base.
科学的研究の応用
(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.
特性
IUPAC Name |
(E)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-14-5-7-15(8-6-14)11-16(13-21)20(23)22-17-9-10-18(24-2)19(12-17)25-3/h5-12H,4H2,1-3H3,(H,22,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYQFWFEGITFBI-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)
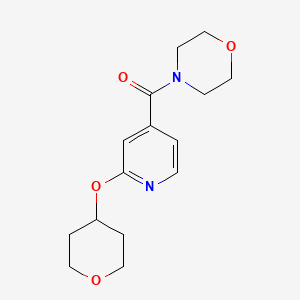
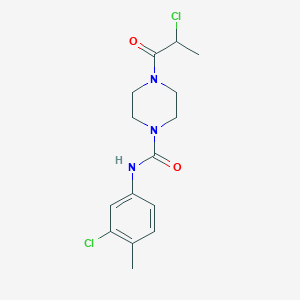
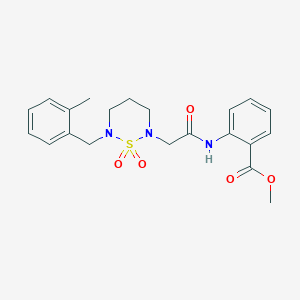
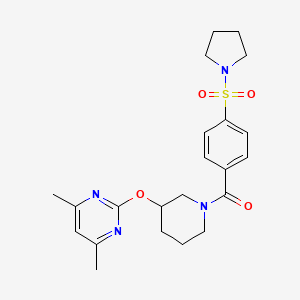
![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)
![4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid](/img/structure/B2530919.png)
![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxybenzenesulfonamide](/img/structure/B2530925.png)
![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)
